molecular formula C32H39BF10NO2P2Rh- B13653859 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B13653859
M. Wt: 835.3 g/mol
InChI Key: NESVRVUDDVVEPZ-XYSSPIAYSA-N
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Description

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound. This compound is known for its unique structure, which includes a rhodium center coordinated with phospholane ligands and a maleimide moiety. It is often used in asymmetric catalysis due to its chiral properties and ability to facilitate various chemical reactions.

Preparation Methods

The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves several steps:

    Synthesis of Ligands: The phospholane ligands are synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Coordination to Rhodium: The synthesized ligands are then coordinated to a rhodium center, typically using a rhodium precursor such as rhodium chloride.

    Formation of the Complex: The final step involves the formation of the complex with the maleimide moiety and the tetrafluoroborate counterion.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantioselectivity.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological processes.

    Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves coordination to substrates and facilitating their transformation through catalytic cycles. The rhodium center plays a crucial role in activating substrates and enabling their conversion to desired products. Molecular targets and pathways involved include interactions with specific functional groups and the stabilization of transition states during reactions.

Comparison with Similar Compounds

Similar compounds to (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate include:

These compounds share similar structural features and catalytic properties but differ in their specific ligands and counterions. The uniqueness of This compound lies in its specific ligand arrangement and the presence of the maleimide moiety, which imparts distinct reactivity and selectivity in catalytic processes.

Properties

Molecular Formula

C32H39BF10NO2P2Rh-

Molecular Weight

835.3 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate

InChI

InChI=1S/C24H27F6NO2P2.C8H12.BF4.Rh/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-15H,5-8H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t12-,13-,14-,15-;;;/m1.../s1

InChI Key

NESVRVUDDVVEPZ-XYSSPIAYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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